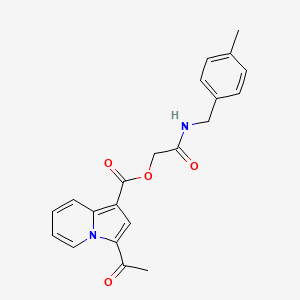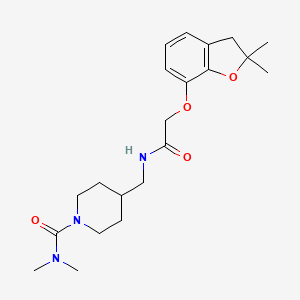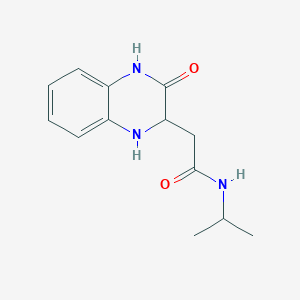
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indolizine family, which is known for its diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has potent anti-cancer properties, and can inhibit the growth of various types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Wirkmechanismus
The exact mechanism of action of 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various types of cancer cells, making it a valuable tool for cancer research. Additionally, 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
However, there are also some limitations to using 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution should be exercised when using it in lab experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. One promising direction is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapies for cancer and other diseases. Finally, more research is needed to explore the potential applications of 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate involves a series of chemical reactions. The starting material for the synthesis is 3-acetylindolizine-1-carboxylic acid, which is reacted with 2-(chloromethyl)oxirane in the presence of a base to form the oxirane derivative. The oxirane derivative is then reacted with 4-methylbenzylamine in the presence of a catalyst to form the final product.
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-6-8-16(9-7-14)12-22-20(25)13-27-21(26)17-11-19(15(2)24)23-10-4-3-5-18(17)23/h3-11H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZDCORKQFJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylbenzyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2630941.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2630945.png)


![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630950.png)
![3-(4-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2630951.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)